

Molecular structure of 2-Chloro-5-nitrothiazole

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Compound of Interest

Compound Name: 2-Chloro-5-nitrothiazole

Cat. No.: B1590136

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An In-Depth Technical Guide to the Molecular Structure of **2-Chloro-5-nitrothiazole**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by an electron-deficient thiazole ring substituted with a chloro and a nitro group, imparts distinct reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. We will explore the electronic effects of its substituents, predict its spectral characteristics, and detail its utility as a building block in the development of novel therapeutic agents, supported by established experimental protocols and authoritative references.

Physicochemical and Structural Properties

2-Chloro-5-nitrothiazole (CAS No: 3034-47-7) is a light brown to yellow crystalline solid at room temperature.^[1] The core of the molecule is a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen. The placement of a chlorine atom at the 2-position and a nitro group at the 5-position profoundly influences the electronic distribution and chemical behavior of the ring.

Both the chlorine atom and the nitro group are strongly electron-withdrawing. The nitro group, in particular, deactivates the ring towards electrophilic substitution but significantly activates it

for nucleophilic aromatic substitution (S_NAr), especially at the halogen-bearing carbon.^[2] The thiazole ring itself is expected to be planar, a common feature for such aromatic heterocyclic systems, as observed in structurally related compounds like 2-chloro-5-(chloromethyl)thiazole.^[3]

Table 1: Physicochemical Properties of **2-Chloro-5-nitrothiazole**

Property	Value	Source(s)
CAS Number	3034-47-7	^[1]
Molecular Formula	C ₃ HClN ₂ O ₂ S	^[1] ^[4]
Molecular Weight	164.57 g/mol	^[1] ^[4]
Appearance	Light brown to yellow solid	^[1]
Melting Point	61 °C	^[1]
Boiling Point	305.3 ± 34.0 °C (Predicted)	^[1]
Density	1.715 g/cm ³	^[1]
pKa	-2.84 ± 0.10 (Predicted)	^[1]
Storage	Store at 2-8°C under inert gas	^[1]

Predicted Spectroscopic Profile

While extensive experimental spectra for **2-Chloro-5-nitrothiazole** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.^[5]^[6] These data are crucial for structural elucidation and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The molecule contains a single proton attached to the thiazole ring at the 4-position. Due to the powerful deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring, this proton is expected to appear as a singlet at a significantly downfield chemical shift.

- ^{13}C NMR: Three distinct carbon signals are expected. The C2 carbon, bonded to both nitrogen and chlorine, will be significantly deshielded. The C5 carbon, bearing the nitro group, and the C4 carbon, bonded to the lone proton, will also appear at characteristic downfield shifts.

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	~8.0 - 8.5	Singlet	H-4
^{13}C	~155 - 165	Singlet	C-2 (bearing -Cl)
^{13}C	~145 - 155	Singlet	C-5 (bearing -NO ₂)
^{13}C	~120 - 130	Singlet	C-4

Predicted in CDCl₃
with TMS as a
reference.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and the thiazole ring.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1550 - 1500	Strong	Asymmetric NO ₂ stretch
~1350 - 1300	Strong	Symmetric NO ₂ stretch
~1600 - 1450	Medium	C=N and C=C stretching (thiazole ring)
~850 - 750	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

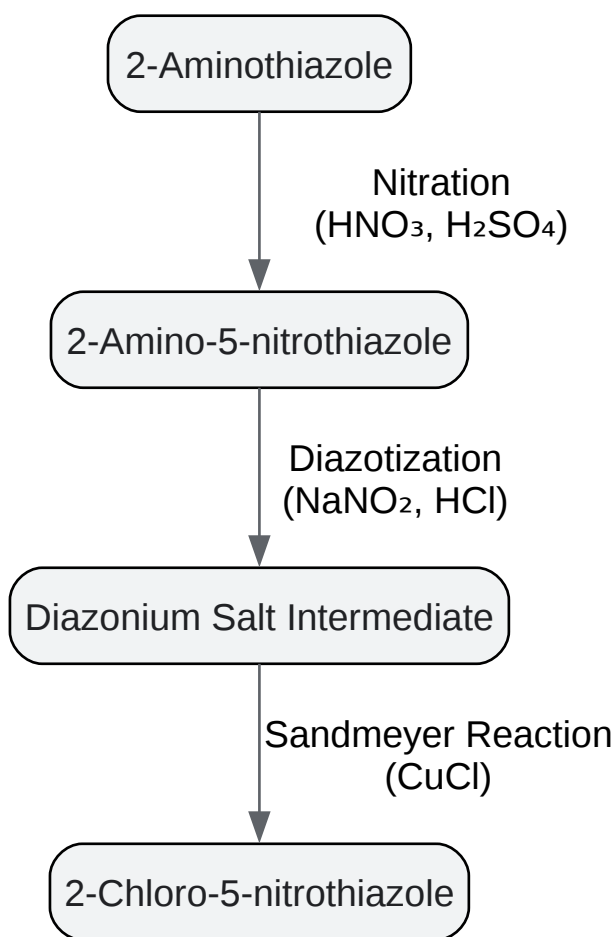
In electron ionization mass spectrometry (EI-MS), the molecular ion peak $[M]^+$ would be observed at $m/z \approx 164$ and ≈ 166 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ^{35}Cl and ^{37}Cl . Common fragmentation pathways would likely involve the loss of the nitro group ($-\text{NO}_2$, 46 Da) or the chlorine atom ($-\text{Cl}$, 35/37 Da).

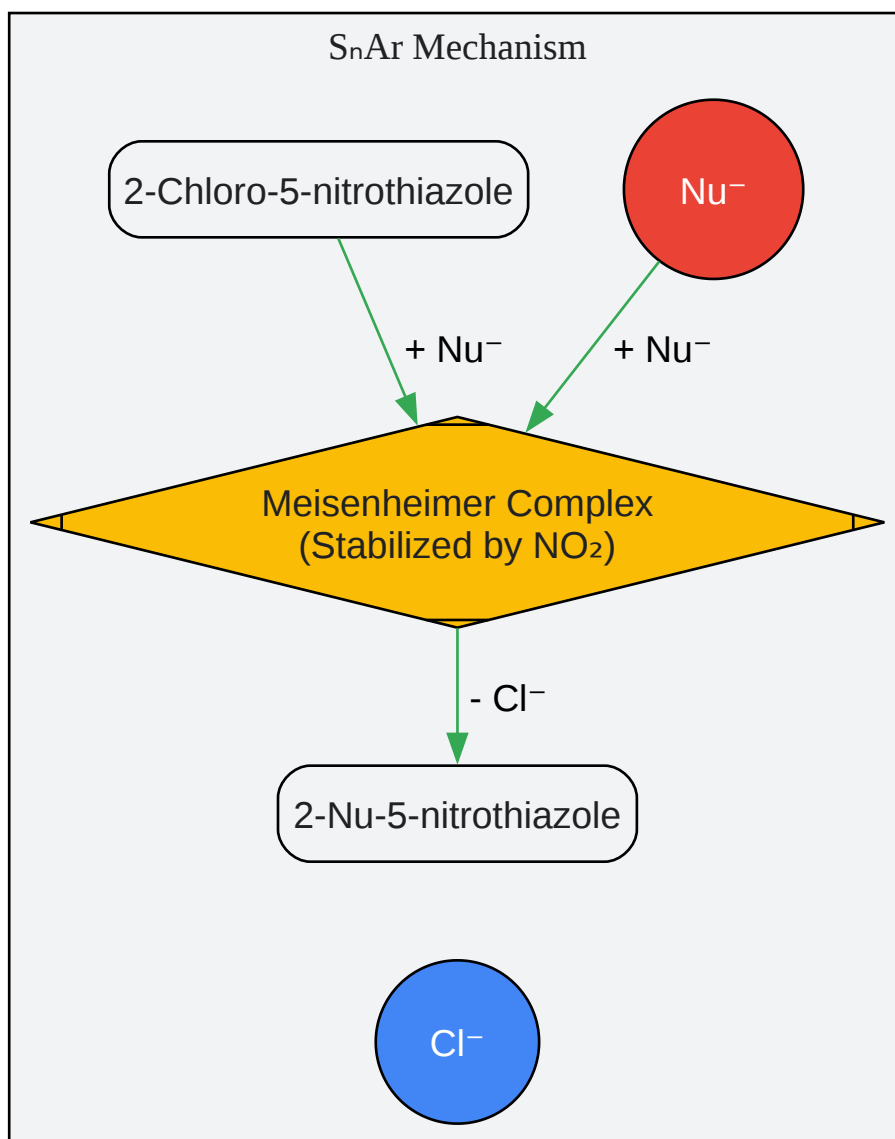
Synthesis and Chemical Reactivity

The synthesis of **2-Chloro-5-nitrothiazole** can be achieved through a multi-step process. A common pathway involves the initial formation of an aminothiazole precursor, followed by nitration and a Sandmeyer-type reaction to introduce the chloro group.^[1]

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of **2-Chloro-5-nitrothiazole**, starting from 2-aminothiazole.





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